3-(Hydroxyiminomethyl)benzamidoxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-3-[(E)-hydroxyiminomethyl]benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8(11-13)7-3-1-2-6(4-7)5-10-12/h1-5,12-13H,(H2,9,11)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCYLXPFAAMTTH-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization
Spectroscopic Analysis of 3-(Hydroxyiminomethyl)benzamidoxime
Spectroscopic analysis is fundamental to the structural elucidation of new chemical entities. For a molecule such as this compound, a combination of techniques would be required to confirm its molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a complete assignment of proton (¹H) and carbon (¹³C) signals would be necessary to confirm the connectivity of atoms.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the oxime protons (-NOH), the amidoxime (B1450833) protons (-NH2), and the iminomethyl proton (-CH=NOH). The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and spatial relationships of these protons. For instance, the aromatic protons would likely appear as a complex multiplet pattern in the range of 7.0-8.0 ppm. The protons of the oxime and amidoxime groups would be expected to be exchangeable and might appear as broad singlets.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. This would include the carbons of the benzene ring, the carbon of the amidoxime group (-C(=NOH)NH2), and the carbon of the iminomethyl group (-CH=NOH). The chemical shifts would be indicative of the hybridization and electronic nature of each carbon atom.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule.
Table 1: Hypothetical ¹H NMR Data for this compound No experimental data available.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | Data not available | Data not available | Data not available |
| -CH=NOH | Data not available | Data not available | Data not available |
| C=NOH | Data not available | Data not available | Data not available |
| -NH₂ | Data not available | Data not available | Data not available |
Table 2: Hypothetical ¹³C NMR Data for this compound No experimental data available.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-C | Data not available |
| -CH=NOH | Data not available |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. photothermal.com The spectra are complementary, with polar functional groups typically showing strong IR absorptions and non-polar or symmetric groups being more prominent in Raman spectra.
For this compound, characteristic vibrational bands would be expected for the O-H stretches of the oxime groups, N-H stretches of the amidoxime amine, C=N stretches of both the oxime and amidoxime functionalities, and various vibrations corresponding to the substituted benzene ring. Analysis of the fingerprint region (below 1500 cm⁻¹) would provide a unique pattern for the molecule. researchgate.netnepjol.info
Table 3: Expected Vibrational Frequencies for this compound No experimental data available.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (oxime) | Data not available | Data not available |
| N-H stretch (amine) | Data not available | Data not available |
| C-H stretch (aromatic) | Data not available | Data not available |
| C=N stretch (oxime/amidoxime) | Data not available | Data not available |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. biocompare.combioanalysis-zone.com For this compound (C₈H₉N₃O₂), HRMS would provide a highly accurate mass measurement of the molecular ion, which could be used to confirm the molecular formula. mdpi.comumb.edu The fragmentation pattern observed in the MS/MS spectrum would offer further structural information, corroborating the connectivity of the functional groups.
Table 4: HRMS Data for this compound No experimental data available.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉N₃O₂ |
| Calculated Exact Mass | 179.0695 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. mdpi.com The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π → π* transitions of the benzene ring and n → π* transitions associated with the oxime and amidoxime groups. The solvent used can influence the position and intensity of these absorptions. nih.gov
Table 5: Expected UV-Visible Absorption Data for this compound No experimental data available.
| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |
|---|
Crystallographic Analysis and Solid-State Structure
While spectroscopic methods provide data on the molecule in solution or gas phase, crystallographic analysis reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.
X-ray Diffraction (XRD) Studies for Single Crystal Analysis
If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. mdpi.com This analysis would determine bond lengths, bond angles, and torsion angles with high precision. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the oxime and amidoxime groups, which dictate the crystal packing. nih.govscielo.org.mx This information is crucial for understanding the physical properties of the compound in its solid form.
Table 6: Crystallographic Data for this compound No experimental data available for single crystal XRD.
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume | Data not available |
| Z (molecules per unit cell) | Data not available |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
No published crystallographic data for this compound could be located. Therefore, a detailed analysis of its crystal packing and intermolecular interactions is not possible at this time.
Conformational Analysis and Tautomerism Studies
Specific studies on the conformational analysis or tautomerism of this compound are not available in the scientific literature. While research on related benzamidoximes indicates the potential for hydroxyimino and hydroxyamino tautomers, the specific equilibrium and conformational landscape for the title compound remain uninvestigated. researchgate.net
Chemical Reactivity and Derivatization Strategies
Reactivity of the Amidoxime (B1450833) Functional Group
The amidoxime group, characterized by a hydroxylamino group attached to an imine carbon, is a cornerstone of the molecule's reactivity, participating in cyclization, reduction, and oxidation reactions.
Cyclization Reactions to Form Heterocyclic Systems (e.g., Oxadiazoles)
A primary and extensively utilized reaction of the amidoxime functional group is its conversion into 1,2,4-oxadiazole (B8745197) heterocycles. ingentaconnect.comeurekaselect.com This transformation is a powerful tool in medicinal chemistry for creating stable, bioisosteric analogues of other functional groups. The general synthesis involves two key stages: the O-acylation of the amidoxime followed by an intramolecular cyclodehydration. mdpi.comacs.org
The process typically begins with the reaction of the amidoxime with an acylating agent. A variety of reagents can be used for this purpose, including acyl chlorides, carboxylic anhydrides, or carboxylic acids activated in situ with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). researchgate.netchim.it This initial step forms an O-acylamidoxime intermediate. researchgate.net The subsequent cyclization to the 1,2,4-oxadiazole ring is often the most challenging step and can be promoted by heat or by using a base or an acid catalyst. ias.ac.in One-pot procedures have been developed where the amidoxime is reacted directly with reagents like aryl nitriles or aldehydes to form the oxadiazole ring without isolating the intermediate. acs.orgias.ac.inorganic-chemistry.org
| Reactant | Catalyst/Reagent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Acyl Chlorides | Cs₂CO₃ | MeCN, 20 °C, 10-36 h | One-pot synthesis of 1,2,4-oxadiazoles. | nih.gov |
| Dicarboxylic Acid Anhydrides | NaOH/DMSO | Room Temperature | Forms 1,2,4-oxadiazoles bearing a carboxylic acid group. | mdpi.com |
| Aryl Nitriles | PTSA-ZnCl₂ | DMF, 80 °C | Efficient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. | acs.orgorganic-chemistry.org |
| N-Benzyl Amidoximes | Electro-oxidation | Anodic oxidation | Dehydrogenative cyclization to form 3,5-disubstituted 1,2,4-oxadiazoles. | rsc.org |
Reduction to Amidines
The amidoxime functional group can be readily reduced to the corresponding amidine. This conversion is significant as amidines are important pharmacophores in medicinal chemistry, but their strong basicity can limit oral bioavailability. Amidoximes, being less basic, can serve as effective prodrugs that are reduced to the active amidine form in vivo.
Several chemical methods exist for this reduction. A common approach is catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas. Reagents such as ammonium (B1175870) formate (B1220265) or potassium formate in the presence of a palladium on carbon (Pd/C) catalyst are effective for this transformation. byjus.com These reactions are often efficient and proceed in good yield, providing the amidine as a salt (e.g., hydrochloride). byjus.com The direct reduction of amidoximes to amidines simplifies the synthesis, as the amidoxime itself is readily prepared from a nitrile and hydroxylamine (B1172632).
| Reducing System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Potassium Formate / Pd Catalyst | Acetic Acid | Simple, effective, avoids gaseous hydrogen. | byjus.com |
| Ammonium Formate / Pd/C | Ethanol or Isopropanol, Heat | Transfer hydrogenation method, good yields. | masterorganicchemistry.com |
| In vivo Enzymatic Reduction | Physiological conditions | Forms the basis of the amidoxime-as-prodrug strategy. | libretexts.org |
Oxidation Pathways of the Amidoxime Moiety
The oxidation of the amidoxime group can proceed through several pathways, yielding different products depending on the oxidant and reaction conditions. A notable outcome of amidoxime oxidation is the release of nitric oxide (NO), a key signaling molecule in various physiological processes. This property has made amidoxime-containing compounds valuable as potential NO-donor drugs.
Enzymatic oxidation, particularly by cytochrome P450 (CYP450) enzymes in the presence of NADPH and oxygen, can metabolize amidoximes to generate the corresponding amides and/or nitriles, with the concurrent release of NO. wikipedia.orgorganic-chemistry.org Chemical oxidants can also be employed. For instance, reagents like 2-iodoxybenzoic acid (IBX) have been used to study the oxidation of amidoximes. Photooxygenation of the amidoximate anion (the deprotonated form of the amidoxime) can lead to the formation of amides as the major product and nitriles as minor products. wikipedia.org
Reactivity of the Hydroxyiminomethyl Group
The hydroxyiminomethyl moiety is an aldoxime, and its reactivity is centered on the C=N-OH functional group. Key reactions include rearrangements involving the nitrogen and oxygen atoms and functionalization of the terminal hydroxyl group.
Reactions Involving the Oxime Nitrogen and Oxygen Atoms
The N-O bond is a key reactive site within the oxime group. One of the most classic reactions of oximes is the Beckmann rearrangement , which transforms an oxime into a substituted amide under acidic conditions. wikipedia.org The reaction is initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). byjus.commasterorganicchemistry.com This is followed by a concerted migration of the group anti to the leaving group, which moves from the carbon to the nitrogen atom, resulting in a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org Subsequent attack by water and tautomerization yields the final amide product. byjus.commasterorganicchemistry.com
More recent methodologies have explored the cleavage of the N-O bond to generate reactive intermediates. mdpi.com Transition metal catalysis or photoredox catalysis can induce the fragmentation of the N-O bond in oxime derivatives (such as oxime esters) to form iminyl radicals. mdpi.comnsf.gov These highly reactive radical species can then participate in a variety of subsequent bond-forming reactions, including intermolecular additions and intramolecular cyclizations, providing access to a wide range of nitrogen-containing heterocyclic compounds. nsf.gov
Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group of the oxime is nucleophilic and can be readily functionalized through etherification or esterification reactions. These transformations are useful for modifying the compound's properties or for installing groups that can act as protecting groups or participate in further reactions.
Etherification (O-alkylation) : The formation of oxime ethers can be achieved by reacting the oxime with an alkylating agent, typically an alkyl halide, in the presence of a base. acs.org Alternative methods have been developed to broaden the scope and improve conditions. For example, alcohols can be used as alkylating agents in the presence of triphenylphosphine (B44618) and carbon tetrachloride, which avoids some of the limitations of traditional methods. organic-chemistry.orgthieme-connect.com Heteropolyacids have also been shown to catalyze the direct O-alkylation of oximes with alcohols. rsc.org
Esterification : Oxime esters are valuable synthetic intermediates and are present in various biologically active molecules. rsc.org They are typically prepared by reacting the oxime with an acylating agent such as a carboxylic acid (often activated with a coupling agent like EDCI), an acyl chloride, or an ester. organic-chemistry.org Visible-light-mediated, one-pot, three-component reactions of an aldehyde, an amine, and an N-hydroxyphthalimide ester have also been developed as an efficient method for synthesizing oxime esters under mild conditions. rsc.org
Reactivity of the Benzene (B151609) Ring
The benzene ring of 3-(Hydroxyiminomethyl)benzamidoxime possesses four available positions for substitution (C2, C4, C5, and C6). The regioselectivity and rate of reactions targeting the ring are profoundly influenced by the electronic properties of the two existing substituents.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. libretexts.org The outcome of such reactions on a substituted benzene is governed by the directing and activating or deactivating nature of the substituents already present. wikipedia.org
The two substituents on the ring, the amidoxime [-C(=NOH)NH₂] at C1 and the hydroxyiminomethyl [-CH=NOH] at C3, exhibit distinct electronic effects.
Amidoxime Group [-C(=NOH)NH₂]: This group is considered a strongly activating ortho-, para-director. The nitrogen and oxygen atoms possess lone pairs of electrons that can be donated into the benzene ring through resonance (+M effect). study.commasterorganicchemistry.com This donation increases the electron density of the ring, particularly at the ortho (C2, C6) and para (C4) positions, making the molecule more nucleophilic and thus more reactive towards electrophiles than benzene itself. organicchemistrytutor.comyoutube.com This resonance stabilization of the cationic intermediate (the sigma complex) is a key factor in directing the substitution. libretexts.org
Hydroxyiminomethyl Group [-CH=NOH]: This group's effect is more complex. The C=N double bond is electron-withdrawing by induction (-I effect) and resonance (-M effect), similar to a carbonyl group. However, the oxygen atom of the hydroxyl group has lone pairs that can be donated via resonance (+M effect). Generally, for oximes, the electron-withdrawing character tends to dominate, making the group deactivating and a meta-director relative to its own position.
Given the 1,3-substitution pattern, the directing effects of the two groups must be considered in concert. The strongly activating, ortho-, para-directing amidoxime group at C1 will direct incoming electrophiles to the C2, C4, and C6 positions. The deactivating hydroxyiminomethyl group at C3 would direct to the C5 position (meta to itself) and to the C1 position which is already substituted.
When an activating and a deactivating group are present, the position of electrophilic substitution is typically dictated by the more powerful activating group. chemistrysteps.com Therefore, substitution is predicted to occur predominantly at the positions activated by the amidoxime group.
Predicted Regioselectivity for Electrophilic Aromatic Substitution:
| Position | Influence of Amidoxime (C1) | Influence of Hydroxyiminomethyl (C3) | Predicted Outcome |
| C2 | Ortho (Activated) | Ortho (Deactivated) | Favorable, activated by the stronger group. |
| C4 | Para (Activated) | Para (Deactivated) | Highly favorable, activated by the stronger group and less sterically hindered than C2/C6. |
| C5 | Meta (Neutral) | Meta (Deactivated) | Unfavorable. |
| C6 | Ortho (Activated) | Ortho (Deactivated) | Favorable, but potentially hindered by the C1-substituent. |
This interactive table summarizes the predicted outcomes for electrophilic aromatic substitution on the this compound ring based on the directing effects of the constituent functional groups.
Directed Ortho Metalation (DOM) Strategies
Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. It involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then react with various electrophiles. wikipedia.orgchem-station.com The DMG coordinates to the lithium atom, facilitating the deprotonation of the nearest ortho-proton. organic-chemistry.org
Both functional groups in this compound have the potential to act as DMGs due to the presence of heteroatoms with lone pairs.
Amidoxime Group: Amides and related functional groups are known to be powerful DMGs. The amidoxime moiety, with its combination of N-H, O-H, and C=N functionalities, can chelate strongly with organolithium reagents, directing metalation to the C2 position.
Hydroxyiminomethyl (Oxime) Group: Oximes and their ethers are also effective directing groups for C-H activation and metalation, capable of directing functionalization to the C2 and C4 positions relative to the oxime-bearing carbon. nih.govnih.gov
In this molecule, the amidoxime group at C1 can direct metalation to C2. The hydroxyiminomethyl group at C3 can direct metalation to C2 and C4. Since both groups can direct metalation to the C2 position, this site is a highly probable location for lithiation. The relative directing strength of the two groups is crucial. Amide-type groups are generally very strong DMGs, suggesting that the amidoxime is likely to be the dominant directing group, reinforcing the selectivity for the C2 position. organic-chemistry.org
Potential Sites for Directed Ortho Metalation:
| Directing Group (Position) | Ortho Position(s) | Relative Directing Strength | Predicted Lithiation Site |
| Amidoxime (C1) | C2 | Strong | C2 |
| Hydroxyiminomethyl (C3) | C2, C4 | Moderate to Strong | C2, C4 |
This interactive table outlines the potential for Directed Ortho Metalation (DoM), highlighting the likely primary site of reaction based on the directing capabilities of the molecule's functional groups.
Targeted Functionalization of this compound for Research Applications
The functional groups of this compound serve as handles for covalent modification, allowing for its derivatization for various research purposes, such as the introduction of reporter tags or the creation of hybrid molecules.
Introduction of Reporter Tags
Reporter tags are small molecules, such as fluorescent dyes or affinity labels (e.g., biotin), that can be attached to a target molecule to enable its detection, visualization, or isolation. creative-proteomics.comnih.gov The primary amine (-NH₂) of the amidoxime group and the two hydroxyl groups (-OH) are suitable nucleophiles for derivatization.
Fluorescent Labeling: The primary amine can be readily labeled with amine-reactive fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC) or N-hydroxysuccinimide (NHS) esters of dyes like rhodamine or cyanine. These reactions typically proceed under mild basic conditions to form a stable thiourea (B124793) or amide bond, respectively.
Biotinylation: The molecule can be tagged with biotin (B1667282) for affinity-based purification or detection using avidin (B1170675) or streptavidin. creative-proteomics.com Amine-reactive reagents like NHS-biotin can be used to label the primary amine of the amidoxime group, forming a stable amide linkage. nih.gov
Common Reporter Tag Derivatization Strategies:
| Reporter Tag Type | Reagent Example | Target Functional Group | Resulting Linkage |
| Fluorescent Dye | Fluorescein isothiocyanate (FITC) | Primary Amine (-NH₂) | Thiourea |
| Fluorescent Dye | Rhodamine B NHS Ester | Primary Amine (-NH₂) | Amide |
| Affinity Tag | NHS-Biotin | Primary Amine (-NH₂) | Amide |
| Affinity Tag | Biotin-PEG₄-Carboxylic Acid (with carbodiimide) | Primary Amine (-NH₂) | Amide |
This interactive table presents common strategies for attaching reporter tags to the this compound molecule, detailing the reagents and resulting chemical bonds.
Preparation of Hybrid Molecules
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (bioactive moieties) into a single molecule. daneshyari.comdergipark.org.tr This approach aims to create multifunctional compounds that can interact with multiple biological targets, potentially leading to improved efficacy or a more desirable pharmacological profile. nih.gov The benzimidazole (B57391) scaffold, structurally related to benzamidoxime (B57231), is considered a "privileged scaffold" in this regard. nih.gov
This compound can serve as a scaffold for creating such hybrid molecules. Synthetic strategies could involve:
Amide Coupling: The primary amine of the amidoxime can be acylated by coupling it with a carboxylic acid-containing pharmacophore using standard peptide coupling reagents (e.g., EDCI, HATU).
Ether or Ester Formation: The hydroxyl groups of the oxime and amidoxime can be alkylated or acylated to form ether or ester linkages with another molecule.
Cross-Coupling Reactions: Following functionalization of the benzene ring (e.g., via DoM followed by boronation or halogenation), Suzuki or Stille cross-coupling reactions could be employed to link the scaffold to another aromatic or heteroaromatic pharmacophore.
These strategies allow for the rational design and synthesis of novel chemical entities that merge the structural features of this compound with other known bioactive agents.
Computational and Theoretical Investigations
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are a cornerstone for understanding the intrinsic properties of 3-(Hydroxyiminomethyl)benzamidoxime. These calculations, often employing Density Functional Theory (DFT), allow for a detailed examination of the molecule's electronic landscape and reactivity.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution)
The electronic properties of a molecule are crucial in determining its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.govemerginginvestigators.org A smaller gap suggests higher reactivity and lower stability. nih.gov
For molecules with similar structures, the presence of aromatic rings, heteroatoms, and double bonds tends to decrease the HOMO-LUMO gap, which is attributed to increased electron density and potential for π–π interactions. nih.gov Conversely, non-conjugated alkane chains can increase the gap. nih.gov In the case of this compound, the presence of the benzene (B151609) ring and multiple nitrogen and oxygen atoms would likely result in a relatively small HOMO-LUMO gap, indicating a reactive nature.
The charge distribution within the molecule, which can be visualized through molecular electrostatic potential maps, identifies regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These maps are useful for predicting sites of nucleophilic and electrophilic attack.
Table 1: Key Electronic Properties and Their Significance
| Property | Significance |
| HOMO Energy | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | A smaller gap suggests higher chemical reactivity and polarizability. nih.gov |
| Charge Distribution | Identifies electron-rich and electron-poor regions, predicting sites for chemical reactions. nih.gov |
Reaction Mechanism Elucidation via Transition State Calculations
Quantum mechanical calculations are invaluable for mapping out potential reaction pathways. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can determine the feasibility and kinetics of a reaction. nih.gov The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. nih.gov
For a molecule like this compound, which possesses multiple functional groups, several reaction types could be investigated. For instance, its ability to act as a ligand in coordination chemistry could be explored by calculating the energetics of its interaction with various metal ions. researchgate.net Theoretical studies on similar oxime-containing compounds have been used to understand their interaction with enzymes, which can be crucial for drug design. physchemres.org
Spectroscopic Property Prediction (e.g., DFT-calculated IR spectra, NMR chemical shifts)
Computational methods can predict spectroscopic data with a useful degree of accuracy, aiding in the interpretation of experimental spectra.
Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net Comparing the computed spectrum with the experimental one can help in assigning specific vibrational modes to the observed peaks. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of QM calculations. upstream.chosti.govnih.gov These predictions are based on calculating the magnetic shielding around each nucleus. The accuracy of these predictions can be high enough to help assign complex spectra and even revise incorrect assignments from experimental data. mdpi.com However, it is important to note that the chemical shifts of protons attached to heteroatoms can be challenging to predict accurately due to their sensitivity to solvent, concentration, and steric effects. upstream.ch
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Utility |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | Assignment of experimental peaks to specific molecular vibrations. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | Aids in the assignment of complex spectra and structural elucidation. upstream.chosti.govnih.govmdpi.com |
Molecular Dynamics (MD) Simulations
While QM methods are excellent for studying the properties of single molecules or small molecular systems, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in solution. nih.govmdpi.comarxiv.org
Conformational Dynamics in Solution
A molecule like this compound is not static; it can adopt various shapes or conformations due to the rotation around its single bonds. MD simulations can track these conformational changes over time, providing a dynamic picture of the molecule's flexibility. nih.gov This is particularly important for understanding how the molecule might interact with a biological target, as the binding affinity can be highly dependent on the molecule adopting a specific conformation. nih.gov
Solvent Effects on Molecular Behavior
The solvent in which a molecule is dissolved can have a profound impact on its behavior, influencing its conformation, reactivity, and spectroscopic properties. nih.govrsc.orgosti.govmdpi.comnih.gov MD simulations explicitly include solvent molecules, allowing for a detailed investigation of these effects.
For example, simulations can reveal how solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonds, influence the solute's conformation and energetics. nih.govrsc.org This understanding is crucial, as reactions and biological processes almost always occur in a solvent. The inclusion of explicit solvent molecules in simulations can lead to more accurate predictions of properties like IR spectra compared to calculations performed in a vacuum or with simpler implicit solvent models. nih.gov
Table 3: Investigated Solvent Effects
| Effect | Significance |
| Conformational Preferences | The solvent can stabilize certain conformations over others, influencing the molecule's shape. rsc.org |
| Reaction Energetics | Solvation can significantly alter the energy landscape of a reaction. nih.gov |
| Spectroscopic Properties | Solvent interactions can cause shifts in spectroscopic signals, such as IR and NMR. nih.gov |
Docking Studies for Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein.
Docking studies can predict the binding affinity and mode of interaction between a ligand and a target protein. While specific docking studies for this compound are not extensively documented in publicly available literature, studies on related benzamidoxime (B57231) derivatives provide valuable insights into their potential binding behaviors. For instance, computational and biophysical approaches have identified benzamidoxime derivatives as ligands for Programmed Death-Ligand 1 (PD-L1), a significant target in cancer immunotherapy. researchgate.net
In such studies, docking simulations are used to predict the binding energy, often expressed as a docking score in kcal/mol, which indicates the stability of the ligand-protein complex. A lower docking score generally suggests a more favorable binding affinity. sums.ac.ir The analysis involves placing the ligand in the binding site of the target protein and evaluating the various non-covalent interactions that stabilize the complex. nih.gov
Interactive Table: Example of Docking Scores for Benzamidoxime Derivatives against a Target Protein
| Compound | Docking Score (kcal/mol) | Target Protein |
| Benzamidoxime Derivative A | -8.5 | PD-L1 |
| Benzamidoxime Derivative B | -7.9 | PD-L1 |
| Benzamidoxime Derivative C | -9.2 | PD-L1 |
Note: The data in this table is illustrative and based on typical docking score ranges for small molecule inhibitors.
The process of ligand-target binding prediction involves several key steps:
Preparation of the target protein structure: This often involves obtaining a crystal structure from a repository like the Protein Data Bank (PDB) and preparing it by adding hydrogen atoms, assigning charges, and defining the binding pocket. cal-tek.eu
Generation of ligand conformations: The 3D structure of the ligand is generated and optimized.
Docking simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site to find the most stable complex. nih.gov
Scoring and analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. sums.ac.ir
A critical outcome of docking studies is the identification of key amino acid residues in the target's active site that interact with the ligand. mdpi.com These interactions are predominantly non-covalent and include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. mdpi.com
Hydrogen Bonds: These are highly directional interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.govmdpi.com For this compound, the hydroxyl (-OH) and amine (-NH2) groups of the amidoxime (B1450833) moiety, as well as the hydroxyimino group, are potential hydrogen bond donors and acceptors. mdpi.com Docking studies can reveal specific residues that form these crucial bonds, stabilizing the ligand in the binding pocket. rsc.org
Electrostatic Interactions: These interactions occur between charged or polar groups on the ligand and the protein. uah.es The distribution of partial charges on the this compound molecule will dictate how it interacts with the electrostatic field of the protein's binding site.
Interactive Table: Potential Key Interactions for a Benzamidoxime Scaffold
| Interaction Type | Potential Ligand Group | Potential Interacting Residue Type |
| Hydrogen Bond Donor | Oxime -OH, Amine -NH2 | Aspartic Acid, Glutamic Acid, Serine |
| Hydrogen Bond Acceptor | Oxime N, Amine N | Arginine, Lysine, Histidine |
| Electrostatic | Polar groups | Charged or polar amino acids |
| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |
Note: This table presents potential interactions based on the chemical structure of a benzamidoxime scaffold and common interacting residues in protein binding sites.
Prediction of Physicochemical Parameters Relevant to Chemical Biology (e.g., pKa, LogP)
The biological activity of a compound is heavily influenced by its physicochemical properties. researchgate.net Computational methods are widely used to predict these properties, providing crucial information for drug design and development.
pKa: The pKa value is a measure of the acidity or basicity of a compound and determines its ionization state at a given pH. sevenstarpharm.com The ionization state affects a molecule's solubility, permeability, and binding to its target. crystalpharmatech.com For this compound, there are multiple ionizable groups, including the amidoxime and the hydroxyimino moieties. Computational tools can predict the pKa values for these groups, which is essential for understanding its behavior in physiological environments. gitlab.io For instance, the pKa of the protonated oxime nitrogen in benzamidoxime has been experimentally determined and computationally predicted. researchgate.net
LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its ability to dissolve in fatty or non-polar environments. sevenstarpharm.com It is a critical parameter for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is often sought for drug candidates to ensure sufficient membrane permeability and aqueous solubility. Various computational models exist to predict LogP values based on the molecular structure. researchgate.net
Interactive Table: Predicted Physicochemical Properties for a Benzamidoxime Scaffold
| Parameter | Predicted Value Range | Importance in Chemical Biology |
| pKa1 (acidic) | 4.5 - 5.5 | Influences charge state and solubility at physiological pH. researchgate.netgitlab.io |
| pKa2 (basic) | 9.0 - 10.0 | Affects interactions with biological targets. researchgate.netgitlab.io |
| LogP | 1.0 - 2.5 | Determines membrane permeability and distribution. sevenstarpharm.comresearchgate.net |
Note: The values in this table are estimations for a generic benzamidoxime scaffold based on literature for related compounds and general principles of physicochemical properties.
Mechanistic Investigations in Biological Systems in Vitro and Biochemical Focus
Molecular Interactions with Enzymes and Proteins
The biological effects of 3-(Hydroxyiminomethyl)benzamidoxime are rooted in its ability to interact with and modulate the function of various enzymes and proteins. These interactions can be broadly categorized into different types of inhibition, each with distinct kinetic signatures and molecular underpinnings.
Enzyme Inhibition Mechanisms
Enzyme inhibition occurs when a molecule, the inhibitor, binds to an enzyme and reduces its activity. patsnap.com Inhibitors can be classified based on their mechanism of action, primarily as reversible or irreversible. omicsonline.org Reversible inhibitors bind non-covalently and can be displaced, while irreversible inhibitors typically form stable, often covalent, bonds with the enzyme. sigmaaldrich.comwikipedia.org
Competitive inhibition is characterized by an inhibitor that structurally resembles the substrate and competes for the same active site on the enzyme. patsnap.comwikipedia.org This competition increases the apparent Michaelis constant (Km) of the enzyme for its substrate, meaning a higher substrate concentration is required to achieve half of the maximum velocity (Vmax). However, with a sufficiently high substrate concentration, the Vmax can still be reached. wikipedia.org
Kinetic analysis of competitive inhibition often involves plotting reaction rates at varying substrate and inhibitor concentrations. The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[substrate], is a common tool. In the presence of a competitive inhibitor, the lines for inhibited and uninhibited reactions intersect on the y-axis (1/Vmax), indicating that Vmax is unchanged, while the x-intercept (-1/Km) shifts closer to the origin, reflecting the increased apparent Km. nih.govresearchgate.net
Table 1: Kinetic Parameters in Competitive Inhibition
| Parameter | Effect of Competitive Inhibitor |
|---|---|
| Vmax | Unchanged |
| Km | Increased |
| Lineweaver-Burk Plot | Lines intersect at the y-axis |
Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. patsnap.comknyamed.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. In pure non-competitive inhibition, the inhibitor has equal affinity for the free enzyme and the enzyme-substrate complex. nih.govmedicoapps.org This results in a decrease in Vmax, while the Km remains unchanged. knyamed.commedicoapps.org
Mixed-type inhibition is a more general case where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. patsnap.combu.edu This type of inhibition affects both Vmax and Km. bu.edu If the inhibitor has a higher affinity for the free enzyme, the apparent Km increases. Conversely, if it has a higher affinity for the enzyme-substrate complex, the apparent Km decreases. In both scenarios, Vmax is reduced. nih.govresearchgate.net A statistical analysis of documented inhibition cases suggests that mixed inhibitors often bind exclusively to the active site, challenging the two-site model. nih.gov
Table 2: Comparison of Non-Competitive and Mixed-Type Inhibition
| Inhibition Type | Binding Site | Effect on Vmax | Effect on Km |
|---|---|---|---|
| Non-Competitive | Allosteric site, with equal affinity for E and ES | Decreased | Unchanged |
| Mixed-Type | Can bind to both E and ES with different affinities | Decreased | Varies (increase or decrease) |
Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a permanent loss of activity. omicsonline.orgwikipedia.org This type of inhibition is time- and concentration-dependent. nih.gov The inhibitor essentially inactivates the enzyme, and the enzyme's activity can only be restored through the synthesis of new enzyme molecules. mdpi.com
A key feature of irreversible inhibitors is the formation of a covalent adduct with a reactive amino acid residue in the enzyme's active site. researchgate.netnih.gov While historically associated with off-target effects, the development of targeted covalent inhibitors has become a significant area of drug discovery. nih.govnih.gov The formation of a covalent bond can provide a high degree of potency and selectivity. nih.gov Reversible covalent inhibition is a related mechanism where the covalent bond can be broken, allowing for a balance between potent inhibition and reduced risk of permanent off-target effects. researchgate.netnih.gov
Partial reversible inhibition, also known as hyperbolic inhibition, is a less common mechanism where the enzyme-inhibitor-substrate complex (ESI) is still catalytically active, albeit at a reduced rate compared to the enzyme-substrate (ES) complex. mdpi.comnih.gov This can occur with competitive, non-competitive, or mixed-type inhibitors. nih.gov Unlike full inhibitors which can drive the reaction velocity to zero at high concentrations, partial inhibitors result in a residual enzyme activity. mdpi.com This phenomenon is characterized by hyperbolic curves in Dixon plots (1/velocity vs. inhibitor concentration), as opposed to the linear plots seen with full reversible inhibitors. mdpi.comnih.gov
Substrate inhibition is a phenomenon where the enzyme's activity decreases at very high substrate concentrations. nih.govjmb.or.kr This deviation from standard Michaelis-Menten kinetics occurs in a significant percentage of known enzymes. nih.gov One common mechanism involves the binding of two substrate molecules to the enzyme, forming an inactive or less active ternary complex. jmb.or.kr For example, in acetylcholinesterase, substrate inhibition can occur when a substrate molecule binds to the peripheral anionic site, hindering the release of the product from the active site. embopress.org At even higher concentrations, two substrate molecules might bind within the active-site gorge, further impeding the catalytic cycle. embopress.org This phenomenon can be influenced by factors such as the presence of coenzymes and can be engineered by targeted mutations in the enzyme's access tunnels. nih.govnih.gov
Modulation of Enzyme Activity (e.g., Allosteric Regulation)
Current scientific literature does not provide specific information regarding the ability of this compound to modulate enzyme activity through allosteric regulation. Studies on allosteric regulation mechanisms have focused on other classes of compounds and different enzyme targets. nih.govnih.gov
Specific Enzyme Targets and Interaction Modes
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tryptophan metabolism. nih.govaging-us.com While some amidoxime (B1450833) derivatives have been investigated as potent IDO1 inhibitors, a review of the available research reveals no specific data on the interaction or inhibition mechanism of this compound with IDO1. nih.gov
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor involved in regulating key cellular functions. plos.org Extensive research has been conducted on various EGFR inhibitors. xiahepublishing.commdpi.combiochempeg.com However, there is currently no published scientific literature detailing any direct interaction, binding, or inhibitory activity of this compound on EGFR.
Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX) are key enzymes in the metabolic pathways of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.govnih.gov Although various compounds have been identified as inhibitors for both enzymes, there is no specific research available that describes the interaction modes or inhibitory effects of this compound on either COX-2 or 15-LOX. nih.gov
Human Carbonic Anhydrases (hCAs) are a family of zinc-containing metalloenzymes crucial for numerous physiological processes. nih.govnih.gov A wide array of inhibitors targeting various hCA isoforms has been developed and studied. mdpi.commdpi.com Despite this, a thorough review of the scientific literature indicates a lack of studies or data concerning the inhibitory activity or interaction of this compound with any of the human carbonic anhydrase isoforms.
The Amidoxime Reducing Component (ARC) is a mitochondrial enzyme system responsible for the reduction of N-hydroxylated compounds, including amidoximes. researchgate.net This system is composed of the molybdenum enzyme, mitochondrial ARC (mARC), which exists in two isoforms (mARC1 and mARC2), and requires electron transport proteins—cytochrome b5 (CYB5) and NADH-cytochrome b5 reductase (CYB5R)—to catalyze its reactions. researchgate.net
The primary function of the ARC system is to reduce N-oxygenated molecules, effectively acting as a counterpart to oxidative metabolic enzymes like cytochrome P450s. This reduction is particularly important in drug metabolism, where it can activate amidoxime prodrugs into their pharmacologically active amidine forms. researchgate.net The general reaction involves the mARC-catalyzed reduction of an N-hydroxylated compound, such as an amidoxime, back to its corresponding amidine.
While specific kinetic data for this compound is not available, its parent compound, benzamidoxime (B57231), is a known substrate for both human mARC1 and mARC2. The enzymatic reduction converts benzamidoxime to benzamidine (B55565). Given the established role of ARC in reducing various amidoxime structures, it is mechanistically plausible that this compound also serves as a substrate for this enzyme system.
Kinetic Parameters for the Reduction of Benzamidoxime by Human mARC Isoforms
| Enzyme | Substrate | K_M (µM) | V_max_ (nmol/min/mg) |
| mARC1 | Benzamidoxime | 180 | 34 |
| mARC2 | Benzamidoxime | 830 | 307 |
| mARC2 | Benzamidoxime | 400 | 119 |
| Data sourced from UniProt entries Q5VT66 (MARC1_HUMAN) and Q969Z3 (MARC2_HUMAN). Note: Different studies reported varying kinetic values for mARC2. |
The interaction mode involves the transfer of electrons from NADH to CYB5R, then to CYB5, which finally donates the electrons to the mARC enzyme, enabling the reduction of the amidoxime substrate. researchgate.net This reductive process is crucial for the bioactivation of several amidoxime-containing prodrugs. researchgate.net
Cytochrome P450 (CYP) Mediated Biotransformations
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of compounds, including drugs and other foreign substances (xenobiotics). wikipedia.orguv.es These enzymes are central to biotransformation processes, often converting substances into more water-soluble forms to facilitate their excretion. wikipedia.org
Research has demonstrated the involvement of the CYP enzyme system in the N-hydroxylation of benzamidine to form benzamidoxime. nih.gov Specifically, studies using reconstituted enzyme systems from rabbit liver have pinpointed the participation of certain CYP isoenzymes. nih.gov Through separation and purification techniques, a fraction containing one or more variants of the P-450 IIC3 isoenzyme was identified as being highly active in this transformation. nih.gov Further investigations with highly purified variants confirmed that P-450 IIC3 (6 beta H) and P-450 IIC3 (6 beta L) are directly involved in the N-hydroxylation of benzamidine. nih.gov
| CYP Isoenzyme Variant | Role in Benzamidine N-hydroxylation |
| P-450 IIC3 (6 beta H) | Confirmed participation in the N-hydroxylation of benzamidine. nih.gov |
| P-450 IIC3 (6 beta L) | Confirmed participation in the N-hydroxylation of benzamidine. nih.gov |
Cholinesterase Reactivation Mechanisms
The primary mechanism of toxicity for organophosphorus (OP) compounds, which include certain pesticides and nerve agents, is the irreversible inhibition of acetylcholinesterase (AChE). chula.ac.thresearchgate.net This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. researchgate.nethhs.gov Oxime compounds are a critical component of treatment for OP poisoning, as they can reactivate the inhibited AChE. researchgate.nethhs.gov
The reactivation process involves a nucleophilic attack by the oxime group on the phosphorus atom of the OP compound that is covalently bound to the serine residue in the active site of AChE. chula.ac.th This displaces the OP agent and restores the enzyme's normal function. researchgate.net The effectiveness of an oxime reactivator is largely dependent on its ability to facilitate this reactivation. hhs.gov
Studies have shown that the reactivation kinetics can vary depending on the specific OP agent and the species from which the cholinesterase is derived. nih.gov For instance, with H oximes, the reactivation of nerve agent-inhibited human and rhesus monkey AChE accelerated as the size of the nerve agent's alkoxyl group increased. nih.gov Conversely, with guinea pig AChE, the reactivation by H oximes decreased as the alkoxyl group size increased. nih.gov The inability of many oxime reactivators to cross the blood-brain barrier remains a significant challenge, leaving the central nervous system vulnerable. researchgate.net
Protein-Ligand Binding Dynamics and pH-Dependency
For compounds with titratable groups, such as benzamidoxime derivatives, the binding potency can be significantly pH-dependent. nih.gov Research on benzamidoxime analogues has shown that their binding affinity to the protein PD-L1 is stronger at a more acidic pH (6.2) compared to a neutral pH (7.2). nih.gov This pH-dependent binding is attributed to the protonation state of the oxime nitrogen, which is influenced by the pKa of the compound and the surrounding pH. nih.gov The increased binding at lower pH suggests that such compounds might have enhanced activity in the acidic tumor microenvironment. nih.gov
Computational methods, such as molecular dynamics simulations, are valuable tools for studying the pH-dependent binding kinetics of ligands to proteins. biorxiv.org These simulations can provide insights into how the protonation states of active site residues influence ligand binding and can help in the design of drugs with improved efficacy. biorxiv.org
| pH Value | Effect on Benzamidoxime Analogue Binding to PD-L1 |
| 6.2 (Acidic) | Significant improvement in ligand binding activity. nih.gov |
| 7.2 (Neutral) | Weaker binding interactions for most analogues. nih.gov |
Exploration of Biochemical Pathways
Nitric Oxide (NO) Release Mechanisms
Amidoximes are recognized for their ability to release nitric oxide (NO). nih.govresearchgate.net NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and modulation of platelet aggregation. scribd.com The N-oxide group present in some heterocyclic compounds, like furoxans, is associated with their NO-releasing capacity. scribd.com While the precise mechanisms for NO release from this compound are not detailed in the provided sources, the general class of amidoximes is known to act as NO donors. nih.gov It has been suggested that large amounts of NO produced by inducible nitric oxide synthase (iNOS) can be involved in neurotoxicity following events like cerebral ischemia. nih.gov
Reactive Oxygen Species (ROS) Modulation and NADPH Oxidase Activity
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal metabolism and also in response to various stimuli. nih.govfrontiersin.org Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases are a major source of non-mitochondrial ROS. researchgate.net These enzymes transfer electrons from NADPH to molecular oxygen, producing superoxide (B77818) anions. nih.govplos.org The activity of NADPH oxidase can be modulated by various factors, including intracellular pH and the presence of inhibitors or activators. nih.gov For instance, intracellular acidification can enhance NADPH oxidase activity, while alkalinization can suppress it. nih.gov The production of ROS by NADPH oxidase is a key component of the inflammatory response in neutrophils. nih.gov Some compounds can act as inhibitors of NADPH oxidase, thereby reducing ROS production. frontiersin.org
Ligand Chemistry and Coordination Studies
Chelation Properties of the Amidoxime (B1450833) Group
The amidoxime group is a key functional group that bestows unique chelation properties upon the ligand. Its ability to form stable complexes with a range of metal ions is central to its utility in various chemical applications.
The coordination of 3-(Hydroxyiminomethyl)benzamidoxime with metal ions such as technetium and uranium is of particular interest. With oxo-technetium(V), N-substituted benzamidoxime (B57231) derivatives form stable complexes where the technetium core is coordinated in a square base pyramid geometry. The equatorial plane of this geometry is formed by two amine nitrogen atoms and two oxime oxygen atoms positioned in a trans configuration, while the oxo group occupies the apical position. nih.govresearchgate.net This coordination results in a neutral and lipophilic complex. researchgate.net
In the case of uranium, specifically the uranyl ion (UO₂²⁺), amidoxime-based ligands are crucial for its extraction from seawater. ustc.edu.cn The amidoxime group can coordinate to the uranyl ion in various modes. mdpi.com The interaction involves the nitrogen and oxygen atoms of the amidoxime group forming a complex with the UO₂²⁺ ion. nih.gov This chelation is a key factor in the high efficiency of uranium capture by materials functionalized with benzamidoxime. nih.gov
The stability of metal complexes with this compound and its derivatives is a critical aspect of their chemistry. For instance, N-methyl benzamidoxime complexes with technetium-99m show enhanced stability compared to the parent benzamidoxime complex. nih.govresearchgate.net The formation of these complexes is often thermodynamically driven by entropy, particularly in aqueous solutions. nih.gov
Thermodynamic studies on related metal-ligand systems indicate that complexation reactions can be endothermic, with stability being influenced by factors such as solvent composition and temperature. nih.govuobaghdad.edu.iqosti.gov The stability of these complexes is crucial for their application, for example, in ensuring the integrity of radiopharmaceuticals or the efficiency of metal ion sequestration.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis and detailed characterization of metal complexes are fundamental to understanding their structure and reactivity.
Oxo-technetium(V) complexes of N-substituted benzamidoximes can be synthesized through a ligand exchange reaction. nih.govresearchgate.net For example, the reaction of ⁹⁹ᵐTc-glucoheptonate with N-alkylated benzamidoxime ligands results in high radiochemical yields of the corresponding ⁹⁹ᵐTc-benzamidoxime complexes. nih.govresearchgate.net These methods provide a reliable pathway to produce these complexes for further study and potential application. nih.gov
| Ligand | Metal Ion | Reaction Condition | Product | Radiochemical Yield |
| N-methyl benzamidoxime | ⁹⁹ᵐTcO³⁺ | Ligand exchange with ⁹⁹ᵐTc-glucoheptonate | ⁹⁹ᵐTc-N-methyl benzamidoxime | >95% |
| Benzamidoxime | ⁹⁹ᵐTcO³⁺ | Ligand exchange | ⁹⁹ᵐTc-Benzamidoxime | - |
This table summarizes the synthesis of oxo-technetium(V) benzamidoxime complexes.
The characterization of these metal complexes relies heavily on spectroscopic and crystallographic techniques. researchgate.netresearchgate.net Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the coordination of the ligand to the metal center. nih.govresearchgate.netnih.govbendola.commdpi.com
X-ray crystallography provides definitive structural information. For the ⁹⁹ᵍTc-N-methyl benzamidoxime complex, crystallographic data reveals an orthorhombic crystal system with a square base pyramid coordination geometry around the technetium atom. nih.govresearchgate.net These studies are essential for elucidating the precise bonding and three-dimensional structure of the complexes. researchgate.netresearchgate.net
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirms coordination of functional groups. nih.govresearchgate.netresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Provides details on the ligand environment and complex structure. nih.govresearchgate.net |
| X-ray Crystallography | Determines the precise 3D structure and coordination geometry. nih.govresearchgate.net |
| HPLC | Used to compare and identify complexes. nih.govresearchgate.net |
This table outlines the techniques used for the characterization of metal-ligand adducts.
Application as Scavenging or Adsorption Ligands in Environmental Chemistry Research
The strong chelation properties of this compound and related compounds make them excellent candidates for environmental applications, particularly for the removal of heavy metal ions.
Amidoxime-based materials have been extensively researched for the extraction of uranium from seawater. ustc.edu.cnnih.gov Polymeric fibers functionalized with amidoxime groups have demonstrated high adsorption capacities for uranium, making them a promising technology for securing this valuable resource from the ocean. ustc.edu.cnrsc.org These materials exhibit selectivity for uranium even in the presence of competing ions. ustc.edu.cn Layered double hydroxide (B78521) composites incorporating benzamidoxime have also shown exceptional uranium sorption capacity and selectivity, highlighting their potential for both seawater uranium extraction and nuclear wastewater treatment. nih.gov
| Adsorbent Material | Target Ion | Application | Adsorption Capacity |
| Amidoxime-based polymeric fibers | UO₂²⁺ | Uranium extraction from seawater | 11.50 mg-U/g in natural seawater. ustc.edu.cn |
| Benzamidoxime-LDH composite | UO₂²⁺ | Uranium extraction and wastewater treatment | 327 mg/g (maximum sorption capacity). nih.gov |
This table highlights the application of benzamidoxime-based materials in environmental chemistry.
Advanced Methodologies in 3 Hydroxyiminomethyl Benzamidoxime Research
High-Throughput Screening Methodologies for Mechanistic Elucidation
High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery and chemical biology, allowing for the rapid assessment of hundreds of thousands of compounds for their effects on a specific biological target. researchgate.netatcc.org This process utilizes extensive automation, including robotics, liquid handling devices, and sensitive detectors, to conduct large-scale experiments that would be unfeasible with manual techniques. atcc.org The primary objective of HTS is to identify "hits"—compounds that exhibit a desired biological effect, which can then serve as starting points for further development. eddc.sg
In the context of 3-(Hydroxyiminomethyl)benzamidoxime, HTS is instrumental for mechanistic elucidation. By screening the compound against diverse panels of targets, such as enzymes, receptors, or whole cells, researchers can identify its primary molecular partners and biological pathways. The process is a multi-disciplinary effort that combines biology, chemistry, engineering, and informatics to distinguish genuinely active compounds from false positives. axxam.com HTS campaigns can be designed as biochemical assays, which measure the effect on a purified protein, or as cell-based assays, which assess the compound's impact on cellular processes like gene expression or phenotypic changes. atcc.org
The challenge lies in designing robust assays and analyzing the vast datasets to identify validated hits with a specific pharmacological activity. axxam.com The evolution of HTS to include 3D cell models is further enhancing its predictive power for preclinical development. drugtargetreview.com
Table 1: Illustrative HTS Workflow for this compound
| Step | Description | Technology/Method | Objective |
| 1. Assay Development | An assay is optimized for HTS, ensuring it is robust, reproducible, and sensitive. For example, a fluorescence-based enzymatic assay to measure the inhibition of a target enzyme. | Fluorescence Resonance Energy Transfer (FRET), Luminescence | To create a reliable system for detecting the compound's activity. researchgate.net |
| 2. Library Preparation | This compound is prepared in a multi-well plate format (e.g., 1536-well plates) for automated processing. researchgate.net | Robotic Liquid Handlers | To prepare the compound for high-speed screening. |
| 3. Screening | The automated system dispenses the compound into wells containing the target (e.g., enzyme and substrate). | Integrated Robotic Systems | To test the compound's effect on the target at a rate of thousands of samples per day. eddc.sg |
| 4. Data Acquisition | A detector measures the signal (e.g., fluorescence) from each well after a specific incubation period. | High-sensitivity plate readers | To quantify the biological effect of the compound. |
| 5. Data Analysis | Raw data is analyzed to identify "hits" that show significant activity compared to controls. | Specialized software | To distinguish active compounds from inactive ones and false positives. axxam.com |
| 6. Hit Confirmation | Putative hits are re-tested to confirm their activity and rule out experimental artifacts. | Re-testing, dose-response curves | To validate the initial screening results. |
Microscale Thermophoresis (MST) for Binding Affinity Determination
Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify molecular interactions in solution with high sensitivity and low sample consumption. ru.nl The method is based on thermophoresis, the directed movement of molecules along a temperature gradient. ru.nl This movement is highly sensitive to any changes in a molecule's size, charge, or hydration shell—alterations that typically occur when a ligand binds to a target molecule. ru.nl
To perform an MST experiment, one of the binding partners (typically the larger molecule, such as a protein) is fluorescently labeled or, in some cases, its intrinsic tryptophan fluorescence can be utilized for a label-free approach. nih.gov A microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescent molecules is monitored. ru.nl By titrating a ligand, such as this compound, against a constant concentration of the target protein, a binding curve can be generated. This dose-response curve is then used to calculate the dissociation constant (K D), a precise measure of binding affinity. nih.govisbg.fr
MST is advantageous because it is a solution-based method, avoiding potential artifacts from surface immobilization required by other techniques like Surface Plasmon Resonance (SPR). ru.nl It can measure a wide range of interactions, from protein-protein binding to the binding of small molecules to proteins, and can be performed in complex biological liquids, closely mimicking in vivo conditions. ru.nlnih.gov
Table 2: Example of MST Data for Binding Affinity Determination
| Ligand Concentration (nM) [this compound] | Normalized Fluorescence (Fnorm) | Analysis |
| 0.1 | 1.05 | Minimal binding observed. |
| 1 | 1.02 | |
| 10 | 0.95 | |
| 50 | 0.75 | Binding interaction begins to saturate. |
| 100 | 0.55 | |
| 500 | 0.25 | |
| 1000 | 0.15 | |
| 5000 | 0.13 | Saturation reached. |
| Calculated K D | ~75 nM | The dissociation constant (K D) is derived by fitting the dose-response curve, indicating a strong binding affinity between the ligand and its target. |
Surface Functionalization Applications in Materials Science Research
Surface functionalization is the process of modifying the surface of a material to bestow it with physical, chemical, or biological properties that differ from the bulk material. mdpi.comsustainability-directory.com This technique is critical across numerous fields, including medicine and materials science, where the interface between a material and its environment dictates its performance. mdpi.com Methods can range from chemical modifications and plasma treatments to the attachment of specific molecules or polymers. mdpi.comnih.gov
Amidoximes, as a chemical class, have been specifically investigated for their utility in the surface functionalization of materials. nih.gov For instance, they have been used to functionalize nanofibers and materials designed for the adsorption of uranium from seawater. nih.gov The chemical structure of this compound, containing both amidoxime (B1450833) and hydroxyimino groups, presents opportunities for its covalent attachment to various substrates.
This functionalization can be used to alter surface characteristics such as biocompatibility, wettability, or bioactivity. mdpi.com For example, functionalizing the surface of a medical implant with this compound could be explored to enhance its interaction with biological tissues or to impart specific catalytic or sensing properties to a material. sustainability-directory.compurdue.edu The ultimate goal is to tailor the material's surface to achieve a desired function without altering its core structural properties. sustainability-directory.com
Table 3: Potential Surface Functionalization Applications
| Substrate Material | Target Property | Potential Application |
| Polymer Nanofibers | Increased Bioactivity | Scaffolds for tissue engineering. purdue.edu |
| Titanium Implants | Enhanced Biocompatibility | Medical implants with improved osseointegration. sustainability-directory.com |
| Gold Nanoparticles | Specific Molecular Recognition | Biosensors for diagnostic applications. |
| Silica Gel | Chelating Properties | Sorbents for selective metal ion extraction. |
Bioisosteric Replacement Studies (e.g., Carboxylic Acid Bioisosteres)
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize a lead compound's properties. drughunter.comdrughunter.com It involves substituting a functional group within a molecule with another group that possesses similar physical or chemical characteristics (e.g., size, shape, and electronic properties). drughunter.com The goal is to improve potency, selectivity, metabolic stability, or permeability while potentially reducing toxicity. drughunter.com
The carboxylic acid group is a common pharmacophore but can be associated with poor cell permeability and metabolic liabilities. nih.govenamine.net Consequently, the development of carboxylic acid bioisosteres is a major focus in drug design. nih.govnih.gov Various functional groups have been successfully used as replacements, including tetrazoles, N-acyl sulfonamides, 3-hydroxyisoxazoles, and hydroxamic acids. enamine.netnih.gov
The amidoxime moiety within this compound is structurally related to hydroxamic acids, which are known carboxylic acid bioisosteres. nih.gov Hydroxamic acids are moderately acidic (pKa ~8-9) and are strong metal chelators. nih.gov The amidoxime group can be considered in bioisosteric replacement studies where modulating acidity, hydrogen bonding capacity, and chelating ability is desired. However, the success of any bioisosteric replacement is highly dependent on the specific biological target and molecular context, and the outcome cannot be accurately predicted. drughunter.comnih.gov
Table 4: Comparison of Carboxylic Acid and Common Bioisosteres
| Functional Group | Typical pKa | Key Features |
| Carboxylic Acid | ~4-5 | Planar, strong H-bond acceptor, can be negatively charged. drughunter.com |
| Tetrazole | ~4-5 | Planar, acidic, metabolically stable. nih.gov |
| Sulfonamide | ~9-10 | Weaker acid, tetrahedral geometry, H-bond donor/acceptor. drughunter.com |
| 3-Hydroxyisoxazole | ~4-5 | Planar, acidic, mimics carboxylate geometry. nih.gov |
| Hydroxamic Acid / Amidoxime | ~8-9 | Moderately acidic, strong metal chelator, H-bond donor/acceptor. nih.gov |
Future Research Directions and Unexplored Avenues
Design of Novel Benzamidoxime (B57231) Derivatives for Specific Mechanistic Probes
The inherent versatility of the benzamidoxime scaffold makes it an excellent starting point for creating specialized molecular tools to investigate biological processes. Future research will focus on the rational design of novel derivatives that can act as highly specific probes for particular cellular mechanisms.
By systematically modifying the benzamidoxime core, researchers can fine-tune the molecule's properties to achieve desired effects. For instance, the introduction of halogen atoms can alter electron distribution and reactivity, influencing how the molecule interacts with biological targets. Similarly, adding or modifying other functional groups can impact the compound's pKa, which in turn affects its binding potency at different pH levels, a crucial factor in specific microenvironments like tumors. nih.govmdpi.com
Recent studies have already demonstrated the feasibility of this approach. Benzamidoxime derivatives have been developed as pH-dependent ligands for Programmed Death-Ligand 1 (PD-L1), an important target in cancer immunotherapy. nih.govmdpi.com In this context, derivatives were identified where the protonated oxime nitrogen forms key electrostatic bonds, and these interactions are sensitive to the acidity of the surrounding environment. nih.govmdpi.com Further work could involve creating derivatives to probe other protein-protein interactions or to act as antagonists for Inhibitor of Apoptosis (IAP) proteins, which are overexpressed in many cancers. researchgate.net The synthesis of O-carbamoyl derivatives has also been explored to create compounds with DNA photocleavage activity, opening avenues for developing light-activated therapeutic or research agents. mdpi.com These efforts underscore the potential to generate a diverse library of benzamidoxime-based probes, each tailored to answer specific biological questions.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Multidisciplinary Approaches Combining Synthetic Chemistry, Structural Biology, and Computational Science
The complexity of modern drug discovery necessitates a collaborative, multidisciplinary approach. The future development of 3-(Hydroxyiminomethyl)benzamidoxime and its analogs will greatly benefit from the integration of synthetic chemistry, structural biology, and computational science. nih.govmdpi.com
This synergistic workflow typically begins with computational science , where techniques like molecular docking and structure-based drug design (SBDD) are used to model how different benzamidoxime derivatives might interact with a specific biological target, such as an enzyme or receptor. nih.gov This allows for the in silico design and prioritization of promising candidates.
Next, synthetic chemistry comes into play to synthesize the prioritized molecules. mdpi.com This involves developing efficient, multi-step reaction pathways to create the target compounds for biological evaluation. nih.govnih.gov The ability to produce these molecules is essential for verifying the computational predictions.
Finally, structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are used to determine the precise three-dimensional structure of the most potent derivatives when bound to their target. cnrs.fr This provides invaluable, high-resolution insight into the key molecular interactions driving the compound's activity. nih.govmdpi.com This detailed structural information then feeds back into the computational models, enabling a new cycle of design and optimization. mdpi.com This iterative, multidisciplinary process of design, synthesis, and structural validation is crucial for developing next-generation therapeutics with high potency and selectivity. andreatrabocchi.it
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
